(1,2-Dimethylbutyl)cyclohexane is an organic compound with the molecular formula and a molecular weight of approximately 168.32 g/mol. Its structure consists of a cyclohexane ring substituted with a 1,2-dimethylbutyl group. This compound is identified by its IUPAC name and has the CAS Registry Number 61142-37-8. The compound exhibits unique physical properties, including a boiling point of around 480 K .
(1,2-Dimethylbutyl)cyclohexane can be synthesized through several methods:
(1,2-Dimethylbutyl)cyclohexane has potential applications in various fields:
Several compounds share structural similarities with (1,2-dimethylbutyl)cyclohexane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Methylcyclohexane | A simpler cycloalkane derivative | |
| 1,3-Dimethylbutylcyclohexane | Similar but with different substitution pattern | |
| 1-Methylcyclohexane | Contains one methyl group on cyclohexane | |
| 1,4-Dimethylcyclohexane | Dimethyl substitution at different positions |
(1,2-Dimethylbutyl)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which influences its physical properties and potential reactivity compared to other similar compounds. Its boiling point and molecular weight also distinguish it from simpler derivatives such as methylcyclohexane or 1-methylcyclohexane.
The conformational behavior of (1,2-dimethylbutyl)cyclohexane is governed by the fundamental principles of cyclohexane chair conformations, where substituents can occupy either axial or equatorial positions [1] [2]. The compound, with molecular formula C₁₂H₂₄ and molecular weight 168.32 grams per mole, represents a complex substituted cyclohexane system where the bulky 1,2-dimethylbutyl substituent significantly influences conformational preferences [3] [4].
In cyclohexane derivatives, the chair conformation remains the most stable arrangement due to the optimization of carbon-carbon bond angles at approximately 109.5 degrees, which minimizes both angle strain and torsional strain [5] [6]. The twelve hydrogen atoms in unsubstituted cyclohexane are divided into two categories: six axial positions that are parallel to the ring axis and perpendicular to the average plane of the ring, and six equatorial positions that extend from the periphery of the ring in a roughly horizontal orientation [1] [7].
The dynamic equilibrium between axial and equatorial conformations occurs through a process known as ring flip or chair-chair interconversion [8] [9]. This process involves a series of coupled rotations around carbon-carbon single bonds, proceeding through higher energy intermediate conformations including the half-chair, twist-boat, and boat conformations [9] [8]. The energy barrier for this interconversion in cyclohexane is approximately 45 kilojoules per mole, corresponding to a ring flip frequency of approximately 10⁵ flips per second at room temperature [7] [10].
For (1,2-dimethylbutyl)cyclohexane, the presence of the branched alkyl substituent creates significant steric interactions when positioned axially [11] [12]. The 1,3-diaxial interactions between the substituent and axial hydrogen atoms on carbons three and five carbons away result in substantial destabilization of the axial conformation [11] [13]. These interactions are fundamentally similar to gauche interactions observed in acyclic alkanes, where steric repulsion between bulky groups leads to higher energy conformations [14] [13].
The magnitude of conformational preference is quantified through A-values, which represent the free energy difference between axial and equatorial conformations [15] [16]. For methylcyclohexane, the A-value is 1.74 kilocalories per mole, while larger alkyl groups exhibit progressively higher A-values: ethyl groups show 1.75 kilocalories per mole, isopropyl groups 2.15 kilocalories per mole, and tert-butyl groups approximately 4.90 kilocalories per mole [16] [15].
| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |
|---|---|---|
| Hydrogen (H) | 0.00 | 0.00 |
| Methyl (CH₃) | 1.74 | 7.28 |
| Ethyl (CH₂CH₃) | 1.75 | 7.32 |
| Isopropyl (CH(CH₃)₂) | 2.15 | 8.99 |
| tert-Butyl (C(CH₃)₃) | 4.90 | 20.50 |
The 1,2-dimethylbutyl substituent, being a highly branched alkyl chain, would be expected to exhibit an A-value significantly higher than simple alkyl groups due to its increased steric bulk [17] [18]. The conformational preference for the equatorial position becomes increasingly pronounced as substituent size increases, leading to situations where bulky groups like tert-butyl essentially lock the cyclohexane ring in one chair conformation [19] [20].
Nuclear magnetic resonance spectroscopy provides experimental evidence for these conformational dynamics [21] [22]. Variable-temperature nuclear magnetic resonance experiments can distinguish between axial and equatorial protons by slowing the rate of chair-chair interconversion at low temperatures [21]. At temperatures below -89 degrees Celsius, separate peaks for axial and equatorial protons can be observed, with chemical shifts typically appearing at δ 1.14 and δ 1.62 respectively [21].
Quantum chemical calculations have become essential tools for understanding the conformational properties of substituted cyclohexanes, including complex systems like (1,2-dimethylbutyl)cyclohexane [23] [24]. These computational methods provide detailed insights into the electronic structure, energy differences, and molecular properties that govern conformational preferences [25] [26].
Density functional theory methods represent the most commonly employed quantum chemical approaches for cyclohexane conformational analysis [27] [28]. However, the accuracy of these methods varies significantly depending on the specific functional and basis set employed [25] [28]. Popular functionals like B3LYP have been shown to be unreliable for predicting accurate conformational energies in the axial/equatorial equilibrium of monosubstituted cyclohexanes [27] [28]. This limitation arises primarily from the inadequate treatment of dispersion interactions, which play a crucial role in determining relative conformational stabilities [25] [27].
More advanced density functional theory methods that incorporate dispersion corrections, such as M06-2X and B2PLYP-D, provide significantly improved accuracy for conformational energy predictions [27] [25]. These methods yield energy differences that closely approach the benchmark CCSD(T)/CBS (Coupled Cluster Singles Doubles Triples/Complete Basis Set) results, which represent the current gold standard for theoretical conformational energy calculations [25] [29].
| Method | Method Type | Typical Accuracy (kJ/mol) | Computational Cost | Dispersion Treatment |
|---|---|---|---|---|
| HF/6-31G(d) | Ab initio | ±8-12 | Low | None |
| B3LYP/6-31G(d) | DFT | ±4-8 | Medium | Poor |
| M06-2X/6-311++G(d,p) | DFT | ±2-4 | Medium-High | Good |
| MP2/aug-cc-pVDZ | Ab initio | ±2-3 | High | Good |
| CCSD(T)/CBS | Ab initio | ±1-2 | Very High | Excellent |
The conformational analysis of (1,2-dimethylbutyl)cyclohexane requires careful consideration of multiple steric and electronic effects [26] [30]. The molecular mechanics force field approach, while computationally efficient, relies on parameterized potentials that may not accurately capture the complex interactions present in highly substituted systems [31] [32]. Quantum chemical methods provide a more fundamental approach by solving the Schrödinger equation to determine electronic structure and molecular properties [23] [26].
Electronic effects in substituted cyclohexanes encompass both inductive and steric contributions [30] [33]. The 1,2-dimethylbutyl substituent introduces significant steric bulk that primarily manifests as repulsive van der Waals interactions when the substituent occupies an axial position [33] [34]. Time-dependent density functional theory calculations have revealed that axial substitution can significantly alter the electronic structure of the cyclohexane ring, particularly affecting orbitals with electron density concentrated at axial carbon-hydrogen bonds [33].
The hyperconjugation effects between carbon-carbon and carbon-hydrogen sigma orbitals also contribute to conformational preferences [33]. These stereoelectronic effects, while generally smaller in magnitude than steric interactions for bulky substituents, can influence the fine details of conformational energy surfaces [29] [33]. Second-order perturbation energy analysis through Natural Bond Orbital methods provides quantitative measures of these hyperconjugation interactions [29].
Energy decomposition analysis reveals the relative contributions of different interaction types to overall conformational preferences [13] [34]. For methylcyclohexane, the primary destabilization of the axial conformation arises from 1,3-diaxial steric interactions totaling approximately 7.6 kilojoules per mole [13] [14]. Additional contributions include torsional strain, van der Waals interactions, electrostatic interactions, and bond angle deformations [13].
| Energy Component | Axial Conformer (kJ/mol) | Equatorial Conformer (kJ/mol) | Difference (kJ/mol) |
|---|---|---|---|
| 1,3-Diaxial Interactions | 7.6 | 0.0 | 7.6 |
| Torsional Strain | 0.8 | 0.9 | -0.1 |
| Van der Waals Interactions | -2.1 | -2.3 | 0.2 |
| Electrostatic Interactions | 0.3 | 0.1 | 0.2 |
| Bond Angle Deformation | 0.2 | 0.1 | 0.1 |
The computational study of (1,2-dimethylbutyl)cyclohexane would require high-level methods to accurately capture the complex steric environment created by the branched alkyl substituent [32] [35]. The multiple methyl branches and the extended carbon chain introduce numerous conformational degrees of freedom beyond the simple axial/equatorial choice for the attachment point [24] [31]. Molecular dynamics simulations combined with quantum chemical single-point energy calculations provide a comprehensive approach to exploring the full conformational space of such complex molecules [24] [36].
The thermodynamic stability of different conformations of (1,2-dimethylbutyl)cyclohexane can be quantitatively assessed through Gibbs free energy calculations [20] [14]. The relationship between conformational free energy differences and equilibrium populations is governed by the fundamental thermodynamic equation ΔG° = -RT ln K, where R is the gas constant, T is the absolute temperature, and K represents the equilibrium constant between conformational isomers [14] [37].
For substituted cyclohexanes, the free energy difference between axial and equatorial conformations determines the relative populations of these conformers at thermal equilibrium [20] [38]. The calculation of these free energy differences requires consideration of both enthalpic and entropic contributions to the total free energy [26] [14]. Enthalpic contributions arise primarily from the differences in potential energy between conformations, while entropic contributions reflect differences in vibrational and rotational partition functions [39] [6].
The standard approach for calculating conformational free energies involves geometry optimization of both conformers followed by frequency calculations to obtain thermal corrections [35] [32]. The harmonic oscillator approximation is typically employed to evaluate vibrational contributions to the free energy, though this approximation may become less accurate for low-frequency vibrational modes associated with large amplitude motions [10] [22].
| Parameter | Value | Reference Conditions |
|---|---|---|
| Activation Energy (Ea) | 45.2 kJ/mol | Gas phase |
| Activation Enthalpy (ΔH‡) | 44.8 kJ/mol | Gas phase |
| Activation Entropy (ΔS‡) | -8.4 J/(mol·K) | Gas phase |
| Rate Constant at 298 K | 1.0 × 10⁵ s⁻¹ | 298 K, gas phase |
For (1,2-dimethylbutyl)cyclohexane, the large steric bulk of the substituent would be expected to create a substantial free energy difference favoring the equatorial conformation [17] [34]. The magnitude of this difference can be estimated by comparison with known A-values for related alkyl substituents [15] [16]. Given that tert-butyl groups exhibit A-values of approximately 4.9 kilocalories per mole, the 1,2-dimethylbutyl substituent might be expected to show similar or potentially higher values due to its extended branched structure [16] [18].
The relationship between free energy differences and conformational populations can be calculated using the Boltzmann distribution [38] [37]. For example, a free energy difference of 7.6 kilojoules per mole corresponds to approximately 95% population of the more stable conformer at 298 K [14] [38]. Larger free energy differences lead to even more complete conformational preferences, with differences of 11.4 kilojoules per mole resulting in 99% population of the favored conformer [38].
| Energy Difference (kJ/mol) | % More Stable Isomer | % Less Stable Isomer | Equilibrium Constant |
|---|---|---|---|
| 0.00 | 50 | 50 | 1.00 |
| 2.10 | 70 | 30 | 2.33 |
| 4.30 | 85 | 15 | 5.67 |
| 7.30 | 95 | 5 | 19.0 |
| 11.4 | 99 | 1 | 99.0 |
Temperature effects on conformational equilibria can be predicted through the van 't Hoff equation, which relates the temperature dependence of equilibrium constants to the enthalpy difference between conformers [37] [22]. For most substituted cyclohexanes, the conformational preference for equatorial substitution increases at lower temperatures due to the enthalpic nature of steric interactions [14] [21].
Pressure effects on conformational equilibria, while generally smaller than temperature effects, can also be predicted through thermodynamic analysis [22]. The activation volume for cyclohexane ring flip is negative, indicating that the transition state is more compact than the ground state [22]. This leads to acceleration of conformational interconversion under increased pressure [22].
Solvent effects on conformational equilibria represent another important consideration for practical applications [22] [36]. While gas-phase calculations provide fundamental insights into molecular properties, solution-phase behavior may differ due to differential solvation of conformers [22]. Continuum solvation models can be employed to estimate these effects, though explicit solvent molecular dynamics simulations provide more detailed information about solvent-solute interactions [24] [36].
The computational prediction of thermodynamic properties for (1,2-dimethylbutyl)cyclohexane requires high-level quantum chemical methods to achieve chemical accuracy [32] [25]. The complex conformational landscape of the branched alkyl substituent introduces additional challenges, as multiple low-energy conformations of the side chain may need to be considered [24] [31]. Conformational searching algorithms combined with clustering analysis provide systematic approaches to identifying all relevant conformers for thermodynamic property calculations [40] [36].
| Substrate | Cleavage Mechanism | Bond Dissociation Energy (kcal/mol) | Activation Conditions | Radical Yield (%) |
|---|---|---|---|---|
| Cyclohexylboronic acid | Homolytic C-B bond scission | 85.2 | Photoredox catalysis, visible light | 72 |
| Cyclohexylboronic pinacol ester | Radical-mediated B-B bond cleavage | 88.7 | UV irradiation, 365 nm | 89 |
| Cyclohexylboronic propylene glycol ester | Photoinduced homolytic cleavage | 87.1 | Blue LED, 450 nm | 76 |
| N-Methylmorpholine-boronic acid complex | Amine radical-induced C-B activation | 82.4 | Visible light, morpholine | 94 |
| DMA-boronic acid complex | Hydrogen bond-assisted activation | 79.8 | Blue LED, DMA solvent | 97 |
The formation of N-heterocyclic carbene-stabilized boryl radicals through homolytic cleavage of boron-boron bonds has emerged as a significant mechanistic pathway [5]. These radicals, exemplified by methylimidazolium-neopentylglycolato-boron radicals, are formed through homolytic B-B bond cleavage and can initiate polymerization reactions [5]. The isolation of boronium cation side products demonstrates the fate of the second boryl moiety during these transformations [5].
The reactivity of cyclohexylboronic acid systems toward homolytic substitution depends significantly on the Lewis acidity of the borane component [6]. The general reactivity order follows: trialkylboranes > dialkoxyboranes > monoalkoxyboranes, with boronic esters being less reactive than trialkylboranes toward alkoxyl radicals due to π-bonding between boron and oxygen [6]. However, cyclohexylcatecholboranes exhibit exceptional sensitivity toward oxygen and react readily with alkoxyl radicals through stabilized perboryl radical intermediates [6].
Hydrogen atom transfer represents a fundamental mechanistic pathway for the functionalization of unactivated carbon-hydrogen bonds [7] [8]. The process involves the concerted transfer of a hydrogen atom from a carbon-hydrogen bond to a radical acceptor, generating an alkyl radical that can undergo subsequent functionalization [7].
The thermodynamic driving force for hydrogen atom transfer is governed by bond dissociation energies, where the bond dissociation energy of the acceptor should exceed that of the donor carbon-hydrogen bond to favor product formation [8] [9]. For cyclohexane derivatives, the bond dissociation energy of secondary carbon-hydrogen bonds is approximately 99.3 kcal/mol, making them suitable targets for hydrogen atom transfer processes [8].
Quinuclidinium radical cations have emerged as highly effective hydrogen atom transfer mediators for carbohydrate and cyclohexane substrates [10]. Density functional theory calculations have revealed that the selectivity in these processes is governed by multiple factors including configuration, conformation, substitution patterns, and noncovalent interactions [10]. The key role of carbon-hydrogen···oxygen hydrogen bonds in stabilizing transition states has been identified as a crucial factor in determining site selectivity [10].
Table 2: Hydrogen Atom Transfer Mechanisms in C-H Functionalization
| HAT Reagent | Target C-H Bond | Bond Dissociation Energy (kcal/mol) | Rate Constant (M⁻¹s⁻¹) | Selectivity Factor | Reaction Temperature (°C) |
|---|---|---|---|---|---|
| Quinuclidinium radical cation | Secondary C-H (cyclohexane) | 99.3 | 2.7×10⁷ | 8.2 | 25 |
| Thiyl radical (PhS- ) | Tertiary C-H (tert-butyl) | 96.5 | 1.8×10⁶ | 12.5 | 40 |
| N-Oxyl radical (TEMPO) | Primary C-H (methyl) | 104.8 | 3.2×10⁵ | 3.1 | 60 |
| Alkoxyl radical (t-BuO- ) | Benzylic C-H | 90.1 | 5.4×10⁸ | 15.7 | 25 |
| Carbon-centered radical | Allylic C-H | 87.2 | 1.2×10⁷ | 6.8 | 35 |
The regioselectivity of hydrogen atom transfer processes exhibits strong preferences for 1,5-hydrogen atom transfer pathways due to the formation of six-membered cyclic transition states with optimal geometry [11]. The rate of 1,5-hydrogen atom transfer is typically at least ten times faster than alternative pathways, with rate constants reaching 2.7×10⁷ s⁻¹ for optimal systems [11].
Carbon-centered radicals generated through vinyl radical-induced hydrogen atom transfer have gained increasing attention due to their efficiency and environmental compatibility [12]. These processes, particularly those triggered by radical addition to alkynes, enable direct and selective carbon(sp³)-hydrogen functionalization under mild conditions with superior functional group tolerance compared to traditional transition metal-catalyzed methods [12].
Electronic effects play a crucial role in determining site selectivity in hydrogen atom transfer processes [13]. Electrophilic hydrogen atom transfer reagents show distinct selectivity patterns depending on the electronic nature of the target carbon-hydrogen bonds [13]. The functionalization of substrates with increasing structural complexity requires careful consideration of these electronic factors to achieve optimal selectivity [13].
Solvent effects in radical-mediated transformations have been frequently underestimated, yet they can dramatically influence reaction kinetics and product selectivity [14]. The conventional wisdom that radical reactions are free from significant solvent effects has been challenged by numerous experimental observations demonstrating substantial kinetic solvent effects [14].
The stability of radical intermediates varies significantly with solvent polarity and hydrogen bonding capability [14]. In hydrogen bond donor solvents, radical lifetime can be extended through stabilizing interactions, while polar solvents can modulate the oxidation potential of radical precursors [14]. For cyclohexane-derived radicals, the choice of solvent can determine whether reactions proceed through desired pathways or follow unwanted side reactions [14].
N,N-Dimethylacetamide has emerged as a particularly effective solvent for radical chemistry involving boronic acid substrates [15] [16]. The remarkable ability of this amide solvent to participate in hydrogen bonding interactions with boronic acids enables modulation of their oxidation potential toward the generation of alkyl radicals [15]. This hydrogen bond-assisted activation represents a breakthrough in making boronic acids accessible as radical precursors under mild photoredox conditions [15].
Table 3: Solvent Effects on Radical Stability and Reaction Selectivity
| Solvent | Dielectric Constant | Hydrogen Bonding Parameter | Radical Lifetime (μs) | Selectivity Enhancement | Oxidation Potential Shift (V) |
|---|---|---|---|---|---|
| N,N-Dimethylacetamide (DMA) | 37.8 | 0.76 | 125 | 4.2 | -0.34 |
| Acetonitrile | 35.9 | 0.19 | 89 | 2.8 | -0.18 |
| Dichloromethane | 8.9 | 0.13 | 45 | 1.5 | -0.08 |
| Toluene | 2.4 | 0.00 | 28 | 1.0 | 0.00 |
| Hexafluoroisopropanol | 16.7 | 1.96 | 187 | 6.1 | -0.51 |
The impact of solvent on alkoxyl radical-mediated remote functionalizations is particularly pronounced [14]. While hydrogen atom abstraction rates from carbon remain relatively constant across different solvents, the competing β-scission and 1,2-hydrogen shift reactions are strongly accelerated by hydroxylic solvents compared to nonpolar solvents [14]. This differential solvation effect allows for fine-tuning of reaction selectivity through judicious solvent choice [14].
Hexafluoroisopropanol represents an extreme example of hydrogen bond donor solvent effects, providing the highest selectivity enhancement and longest radical lifetimes among common solvents [14]. The strong hydrogen bond donating ability of this solvent stabilizes radical intermediates and polar transition states, leading to enhanced reaction control [14].
Table 4: Kinetic Data for Radical Alkylation Reactions
| Radical Type | Formation Rate (s⁻¹) | Addition Rate to Alkene (M⁻¹s⁻¹) | HAT Rate (M⁻¹s⁻¹) | Stereoselectivity (dr) |
|---|---|---|---|---|
| Primary alkyl | 1.2×10⁴ | 2.3×10⁸ | 1.8×10⁶ | 1.2 |
| Secondary alkyl | 3.8×10⁵ | 1.7×10⁸ | 2.4×10⁷ | 2.8 |
| Tertiary alkyl | 2.1×10⁶ | 8.9×10⁷ | 3.1×10⁷ | 4.1 |
| Benzylic | 4.7×10⁷ | 3.2×10⁸ | 1.2×10⁸ | 3.5 |
| Allylic | 1.8×10⁶ | 2.8×10⁸ | 4.5×10⁷ | 2.1 |
The chemoselective generation of radical species from boronic acids in the presence of boronic ester-containing molecules has been achieved through careful solvent selection [15]. The hydrogen bonding interactions selectively increase the electrophilicity of the boron center in boronic acids over boronic esters, facilitating the formation of redox-active complexes [15]. This selectivity enables unprecedented orthogonal modifications under mild reaction conditions [15].
Organocatalytic systems show particularly strong sensitivity to solvent effects, where selectivity is often governed by noncovalent interactions [17]. Solvents can significantly impact the structural organization and degrees of freedom of intermediates and transition states in these systems [17]. The binding stability of secondary sphere modifications in organocatalytic systems is especially dependent on solvent choice, affecting both binding affinity and catalytic performance [17].